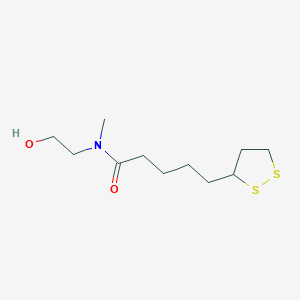
Lithium;1-propylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-propylazepane, also known as hexamethyleneiminopropyllithium, is a chemical compound with the molecular formula C₉H₁₈LiN and a molecular weight of 147.187 g/mol This compound is part of the azepane family, which consists of seven-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;1-propylazepane typically involves the reaction of 1-propylazepane with a lithium reagent. One common method is the reaction of 1-propylazepane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions. The reaction is carried out at low temperatures to ensure the stability of the lithium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-propylazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azepane oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The lithium atom in the compound can be substituted with other electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides (R-X) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azepane oxides, while substitution reactions can produce various alkylated derivatives.
Applications De Recherche Scientifique
Lithium;1-propylazepane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Lithium;1-propylazepane involves its interaction with various molecular targets and pathways. The lithium ion (Li⁺) can modulate the activity of enzymes and receptors by displacing other cations such as potassium (K⁺) and sodium (Na⁺). This displacement can affect neuronal signaling and other cellular processes. Additionally, the azepane ring structure can interact with biological membranes and proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethyleneimine: A similar compound with a six-membered ring structure.
1-Propylpiperidine: Another similar compound with a piperidine ring instead of an azepane ring.
Uniqueness
Lithium;1-propylazepane is unique due to its seven-membered azepane ring structure combined with a lithium ion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
179538-69-3 |
|---|---|
Formule moléculaire |
C9H18LiN |
Poids moléculaire |
147.2 g/mol |
Nom IUPAC |
lithium;1-propylazepane |
InChI |
InChI=1S/C9H18N.Li/c1-2-7-10-8-5-3-4-6-9-10;/h1-9H2;/q-1;+1 |
Clé InChI |
AVLPKENMBRYRQA-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-]CCN1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetic acid](/img/structure/B14253421.png)
![2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14253428.png)

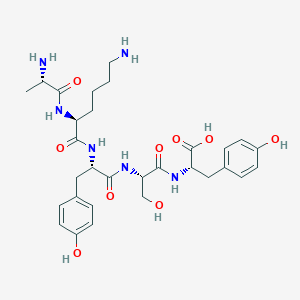
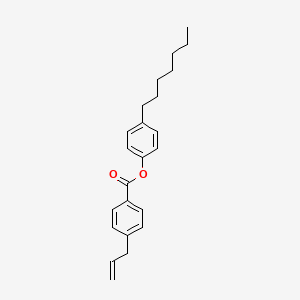
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol](/img/structure/B14253448.png)
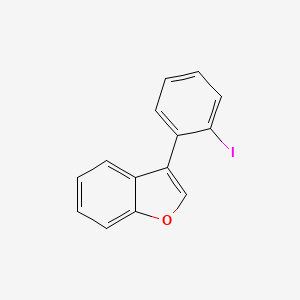
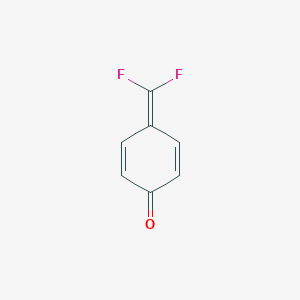
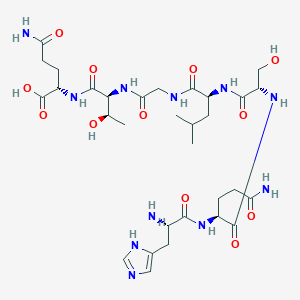

![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)

